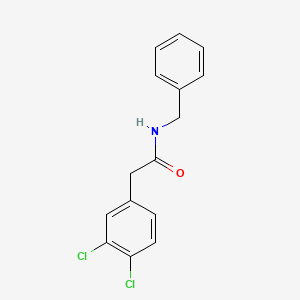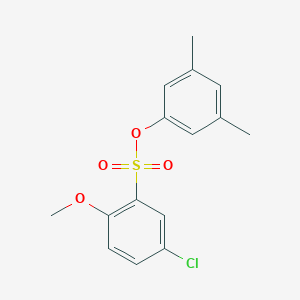
N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea, also known as FMBPT, is a synthetic chemical compound that has been widely used in scientific research. This compound belongs to the class of thiourea derivatives and has been known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea is not fully understood, but it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the development of various diseases.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea in lab experiments is its diverse biological activities. This compound has been shown to exhibit a range of effects, making it useful for studying a variety of diseases. However, one limitation of using N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are a number of future directions for research on N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea and its potential therapeutic applications. Additionally, research on the synthesis of N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea derivatives may lead to the development of more potent and selective compounds.
Méthodes De Synthèse
N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-methylbenzylamine with furfural to form N-(2-furylmethyl)-4-methylbenzylamine. This intermediate is then reacted with phenyl isothiocyanate to form N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea has been widely used in scientific research due to its diverse biological activities. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-1-[(4-methylphenyl)methyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-16-9-11-17(12-10-16)14-22(15-19-8-5-13-23-19)20(24)21-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIJDBDNZVDOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-1-(4-methylbenzyl)-3-phenylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5060200.png)

![N-[4-(dimethylamino)benzyl]-N'-phenylurea](/img/structure/B5060211.png)

![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)
![2-(4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5060228.png)


![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)
